2,2,5,5-Tetradeuteriopiperazine

Description

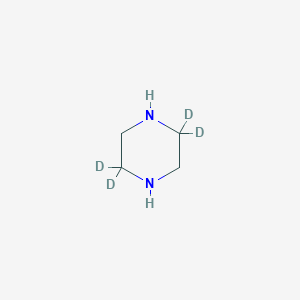

2,2,5,5-Tetradeuteriopiperazine is a deuterated derivative of piperazine (C₄H₁₀N₂), where the hydrogen atoms at positions 2 and 5 are replaced with deuterium (D). This isotopic substitution results in a molecular formula of C₄H₆D₄N₂ and a molecular weight of 90.16 g/mol, compared to 86.14 g/mol for non-deuterated piperazine. Deuterated compounds are critical in nuclear magnetic resonance (NMR) spectroscopy due to deuterium’s distinct spin properties, which eliminate splitting in adjacent proton signals and simplify spectral analysis . Additionally, deuterium incorporation can enhance metabolic stability in pharmaceuticals by slowing cytochrome P450-mediated oxidation, though this application is speculative for this compound without direct pharmacological data .

Properties

IUPAC Name |

2,2,5,5-tetradeuteriopiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,4D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUUGHFHXGJENI-RUKOHJPDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CNC(CN1)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects: Deuterium vs. Alkyl Groups

- trans-2,5-Dimethylpiperazine (C₆H₁₄N₂, MW: 114.19 g/mol): Methyl groups at positions 2 and 5 increase steric bulk and hydrophobicity (LogP ≈ 0.5–1.0) compared to the hydrophilic piperazine (LogP ≈ -1.3). In contrast, deuterium substitution minimally affects LogP but increases molecular weight by ~4 g/mol .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | MW (g/mol) | LogP* | TPSA (Ų) | Key Applications |

|---|---|---|---|---|---|

| Piperazine | C₄H₁₀N₂ | 86.14 | -1.3 | 24.5 | Solvent, pharmaceutical intermediate |

| 2,2,5,5-Tetradeuteriopiperazine | C₄H₆D₄N₂ | 90.16 | -1.3 | 24.5 | NMR spectroscopy, isotopic labeling |

| trans-2,5-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | 0.7 | 24.5 | Ligand synthesis, catalysis |

| 1-Boc-2,5-dimethylpiperazine | C₁₁H₂₂N₂O₂ | 214.30 | 1.8 | 38.7 | Protected intermediate in organic synthesis |

*LogP values estimated using fragment-based methods.

Pharmacological Analogs

- Compound 22 (5-Thiopropylpiperazine derivative) : Exhibits high affinity for dopamine D2/D3 and serotonin 5-HT1A/2A receptors (LD₅₀ = 2000 mg/kg). While this compound lacks direct receptor data, deuterium substitution in analogous structures could theoretically prolong half-life by reducing metabolic clearance .

NMR Spectral Shifts

Deuterium incorporation at positions 2 and 5 in piperazine eliminates proton signals at these positions and induces minor isotopic shifts in adjacent carbons. For example, in non-deuterated thiodiketopiperazines (, Table 2), carbons adjacent to sulfur or carbonyl groups exhibit shifts in the range of 166–174 ppm (¹³C NMR). Deuterated analogs would show similar carbonyl shifts but lack splitting from protons at positions 2 and 5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.